N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(4-nitrophenoxy)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the 4-nitrophenoxy Group: This step involves the nucleophilic substitution reaction where the nitrophenol reacts with an appropriate acylating agent to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(4-nitrophenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, or anticancer activities.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be utilized in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitrophenoxy group may also play a role in binding to specific sites on proteins or nucleic acids, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(4-nitrophenoxy)acetamide is unique due to the presence of both the thiazole and nitrophenoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H15N3O4S |
---|---|
Molecular Weight |
321.35 g/mol |
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C14H15N3O4S/c1-10-16-11(9-22-10)6-7-15-14(18)8-21-13-4-2-12(3-5-13)17(19)20/h2-5,9H,6-8H2,1H3,(H,15,18) |
InChI Key |
PVZRNLMHLXGFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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